tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
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Overview
Description
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: is a chemical compound that belongs to the class of octahydrocyclopenta[c]pyridine derivatives.
Preparation Methods
The synthesis of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potential antagonist for protease-activated receptor 1 (PAR1), which plays a role in platelet aggregation and cardiovascular events. The compound’s binding to PAR1 inhibits its activity, thereby exerting its effects .
Comparison with Similar Compounds
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: This compound shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
tert-Butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
SJEKXJABGKOORX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C2C1)O |
Origin of Product |
United States |
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